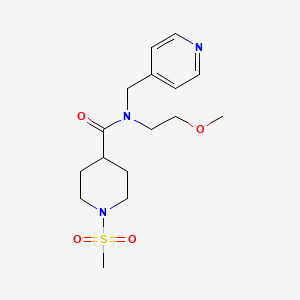

N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step processes that include acylation, sulfonation, and substitution reactions. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, involves a three-step process with a total yield of 20.2% (Wang et al., 2015). This demonstrates the complexity and the efficiency of synthesis routes for compounds within this chemical class.

Molecular Structure Analysis

The molecular conformation and structure of solvated piperidine derivatives have been studied using techniques such as X-ray analysis and AM1 molecular orbital methods. For example, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was examined, revealing insights into its planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002). These structural insights are crucial for understanding the chemical behavior of such compounds.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic displacement, conjugate additions, and cyclizations. These reactions facilitate the synthesis of complex molecules with potential biological activities. For instance, the addition-rearrangement reactions of arylsulfonyl isocyanates with 3,4-dihydro-2-methoxy-5-methyl-2H-pyrans generate 3-formyl- and 3-acetyl-6-methoxy-3-methyl-1-(arylsulfonyl)-2-piperidones, showcasing the versatility of piperidine derivatives in organic synthesis (Jao et al., 1996).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, crystal structure, and melting points, are influenced by their molecular conformation and substituents. The crystal structure and solvation studies provide insights into how these compounds interact with solvents and the implications for their reactivity and stability.

Chemical Properties Analysis

The chemical properties of N-(2-Methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and related compounds, including their reactivity, stability, and interaction with biological targets, are determined by their functional groups and molecular structure. Studies on the anodic methoxylation of piperidine derivatives highlight the effect of N-acyl and N-sulfonyl groups on their reactivity, showing the nuanced impact of substituents on chemical behavior (Golub & Becker, 2015).

科学的研究の応用

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including compounds structurally related to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, were synthesized to explore their effects on gastrointestinal motility. These compounds demonstrated accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as novel prokinetic agents effective on both the upper and lower gastrointestinal tract. The selectivity of these compounds for the 5-HT4 receptor suggests a mechanism of action that could offer reduced side effects compared to other agents affecting 5-HT3- and dopamine D2 receptors (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Molecular Interactions and Ligand Design

Research into the molecular interactions of specific antagonists with cannabinoid receptors has shed light on the structural requirements for receptor binding and activity. A detailed study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarities to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, revealed insights into the conformational preferences and electronic characteristics essential for interaction with the CB1 cannabinoid receptor. This research contributes to our understanding of how subtle changes in molecular structure can significantly affect the pharmacological profile of a compound (Shim, Welsh, Cartier, Edwards, Howlett, 2002).

Electrophoretic Separation and Quality Control

In the realm of pharmaceutical analysis, nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), which bears resemblance to N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. This analytical technique offers a promising approach for the quality control of complex pharmaceutical compounds, demonstrating its utility in identifying and quantifying related substances in drug formulations (Ye, Huang, Li, Xiang, & Xu, 2012).

特性

IUPAC Name |

N-(2-methoxyethyl)-1-methylsulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-23-12-11-18(13-14-3-7-17-8-4-14)16(20)15-5-9-19(10-6-15)24(2,21)22/h3-4,7-8,15H,5-6,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWSKAZHWSLUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-1-(methylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2488100.png)

![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)